Comparative LogP Lipophilicity Analysis: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane vs. 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane
The compound exhibits a calculated LogP value of 3.33 [1], reflecting its enhanced lipophilicity conferred by the trifluoromethyl substituent. In comparison, a closely related diazepane analog—1-(4-chloro-2-nitrophenyl)-1,4-diazepane (CAS 646455-65-0)—exhibits a lower predicted LogP of 2.23 . This differential lipophilicity profile is critical for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 3.33 |
| Comparator Or Baseline | 1-(4-chloro-2-nitrophenyl)-1,4-diazepane: 2.23 |
| Quantified Difference | Δ LogP = +1.10 (49% increase) |
| Conditions | Predicted LogP via ChemSrc database; method not specified |
Why This Matters
Higher lipophilicity may improve membrane permeability but requires balancing against solubility and metabolic stability concerns during lead optimization.
- [1] ChemSrc. 646455-48-3_CAS No.:646455-48-3. Molecular Formula: C12H14F3N3O2, Molecular Weight: 289.25, LogP: 3.33030. Accessed 2026. View Source
